Cas no 5418-97-3 ((Z)-[4-(ethoxycarbonyl)phenyl](imino)methanaminium chloride)
5418-97-3 structure
Product Name:(Z)-[4-(ethoxycarbonyl)phenyl](imino)methanaminium chloride
Numero CAS:5418-97-3
MF:C10H13ClN2O2
MW:228.675421476364
CID:940014
PubChem ID:12710118
Update Time:2025-04-19
(Z)-[4-(ethoxycarbonyl)phenyl](imino)methanaminium chloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- (Z)-[4-(ethoxycarbonyl)phenyl](imino)methanaminium chloride
- ethyl 4-carbamimidoylbenzoate,hydrochloride
- 4-allylox
- 4-carbamimidoyl-benzoic acid ethyl ester, hydrochloride
- 4-carbethoxy-benzamidin-hydrochlorid
- ACMC-20mvli
- Butanoic acid, 3-oxo-4-(2-propenyloxy)-, ethyl ester
- CTK0B9897
- ethyl 4-[amino(imino)methyl]benzoate hydrochloride
- ethyl 4-allyloxy-3-oxobutanoate
- ethyl 4-allyloxy-3-oxobutyrate
- ethyl 4-allyloxy-6,8-dimethoxynaphthalene-2-carboxylate
- Ethyl 4-allyloxyacetoacetate
- ethyl 4-amidinobenzoate hydrochloride
- NSC-10551
- 4-carbethoxybenzamidinium chloride
- 4-amidino-benzoic acid ethyl ester hydrochloride
- ethyl-4-amidinobenzoate hydrochloride
- AKOS024390484
- Ethyl 4-carbamimidoylbenzoate--hydrogen chloride (1/1)
- DTXSID50969138
- YQLMHXJICJZZFV-UHFFFAOYSA-N
- 5418-97-3
- DB-198245
- ethyl-4-carbamimidoylbenzoate hydrochloride
- NSC10551
- SCHEMBL5548938
- ethyl 4-carbamimidoylbenzoate hydrochloride
-
- Inchi: 1S/C10H12N2O2.ClH/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12;/h3-6H,2H2,1H3,(H3,11,12);1H
- Chiave InChI: YQLMHXJICJZZFV-UHFFFAOYSA-N
- Sorrisi: Cl.O(CC)C(C1C=CC(C(=N)N)=CC=1)=O
Proprietà calcolate
- Massa esatta: 215.97273
- Massa monoisotopica: 228.067
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 4
- Complessità: 220
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 76.2A^2
Proprietà sperimentali
- Punto di ebollizione: 310.8°C at 760 mmHg
- Punto di infiammabilità: 141.7°C
- PSA: 70.9
(Z)-[4-(ethoxycarbonyl)phenyl](imino)methanaminium chloride Letteratura correlata
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
5418-97-3 ((Z)-[4-(ethoxycarbonyl)phenyl](imino)methanaminium chloride) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso